molecular formula C6H6BrN3O B13449976 [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

Cat. No.: B13449976
M. Wt: 216.04 g/mol
InChI Key: WOFBBTISIKYGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is a hydrobromide salt derivative of the parent compound [1,2,4]Triazolo[1,5-a]pyridin-7-ol (CAS: 1033810-70-6). The base compound is a bicyclic heterocycle featuring a triazole fused to a pyridine ring, with a hydroxyl group at position 5. Its hydrobromide form enhances solubility and stability, making it more suitable for pharmaceutical applications. This compound is notably used as an intermediate in synthesizing Tucatinib, a tyrosine kinase inhibitor .

Key properties of the free base include:

  • Molecular formula: C₆H₅N₃O
  • Appearance: White crystalline powder
  • Synonym: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine (though the methyl substituent is absent in this specific variant) .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide

InChI

InChI=1S/C6H5N3O.BrH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H

InChI Key

WOFBBTISIKYGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)N=CN2.Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Triazoles with β-Diketones

Table 1: Summary of Key Precursors and Conditions

Starting Material Reagents Conditions Product Reference
3,5-Diamino-1,2,4-triazole β-Diketones Reflux in acetic acid Cyclized heterocycle intermediates
Ethyl 5-amino-1,2,4-triazole-3-carboxylate 1-Phenylbutane-1,3-dione Reflux in acetic acid Triazolopyridine derivatives

Chlorination and Hydrolysis

The heterocyclic intermediates undergo chlorination of their carboxylic acid groups, typically using reagents such as thionyl chloride or phosphorus oxychloride, to generate acyl chlorides. These reactive intermediates are then hydrolyzed under basic conditions to produce the corresponding carboxylic acids, which serve as precursors for further derivatization.

Formation of the Hydroxyl-Substituted Core

The hydroxyl group at the seventh position is introduced via selective oxidation or hydroxylation of the heterocyclic core. This step often involves reagents like hydrogen peroxide or other oxidants under controlled conditions to ensure regioselectivity, targeting the seventh position on the heterocycle.

Salt Formation with Hydrobromic Acid

The final step involves converting the free base or hydroxylated heterocycle into its hydrobromide salt. This is achieved by treating the compound with hydrobromic acid in a suitable solvent (such as ethanol or acetic acid), followed by crystallization to obtain Triazolo[1,5-a]pyridin-7-ol hydrobromide .

Specific Methodologies from Literature

Patented Synthesis Approach

According to US Patent US8501936B2, the synthesis involves:

  • Cyclocondensation of amino-triazoles with β-dicarbonyl compounds to form the heterocyclic core.
  • Chlorination of the carboxyl groups to form acyl chlorides.
  • Hydrolysis to generate carboxylic acids.
  • Functionalization to introduce hydroxyl groups at desired positions.
  • Salt formation with hydrobromic acid to produce the final hydrobromide salt.

This method emphasizes the importance of regioselective hydroxylation and controlled chlorination to achieve the desired substitution pattern.

Alternative Synthetic Routes

Research articles, such as those by Zhang et al. (2020), describe multi-step synthesis involving:

  • Cyclocondensation reactions similar to the patented method.
  • Use of oxidizing agents to introduce hydroxyl groups selectively.
  • Coupling reactions to append various substituents.
  • Final acid-base reactions to generate the hydrobromide salt.

These methods highlight the versatility of heterocyclic synthesis pathways and the importance of reaction condition optimization for regioselectivity and yield.

Data Summary and Comparative Analysis

Step Reagents Conditions Purpose Reference
Cyclocondensation Amino-triazole + β-Diketone Reflux in acetic acid Core heterocycle formation
Chlorination Thionyl chloride or PCl₅ Reflux Activation for hydrolysis
Hydrolysis Basic aqueous solution Reflux Carboxylic acid formation
Hydroxylation Hydrogen peroxide Controlled temperature Introduction of hydroxyl group ,
Salt formation Hydrobromic acid Room temperature Final hydrobromide salt ,

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2

    Reduction: Sodium borohydride

    Substitution: Halogenated derivatives

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations

Triazolopyridine and triazolopyrimidine derivatives exhibit structural diversity based on substituents and ring fusion patterns. Below is a comparison with key analogs:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
[1,2,4]Triazolo[1,5-a]pyridin-7-ol (Free base) -OH at C7 135.12 g/mol Parent compound; limited solubility in polar solvents
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine -Br at C7 198.02 g/mol Halogenation enhances reactivity for cross-coupling reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl -CH₃ at C5; pyrimidine core 147.13 g/mol Pyrimidine core increases π-stacking potential; used in DHODH inhibitors
7-Alkoxy-5-phenyl-triazolo[1,5-a]pyrimidines -OR (R=alkyl) at C7; -Ph at C5 ~300–350 g/mol Alkoxy groups improve lipophilicity; phenyl enhances aromatic interactions
H11 (Indole derivative) Indole moiety at C7; -CH₂NH₂ at C5 442.3 g/mol Enhanced biological activity due to indole’s planar structure

Physicochemical Properties

  • Solubility : The hydrobromide salt of [1,2,4]Triazolo[1,5-a]pyridin-7-ol exhibits higher aqueous solubility compared to the free base, a common trait for hydrohalide salts. In contrast, brominated analogs (e.g., 7-Bromo derivatives) are more lipophilic .
  • Melting Points: Free base: Not explicitly reported, but analogous compounds like 3-(2-hydroxyphenyl)-7-methyl-1-phenyl-triazolopyrimidinone melt at 184°C . 5-Methyl-triazolopyrimidine derivative: 231°C .

Antiviral and Antitumor Activity

  • Indole Derivatives (H11–H15): Demonstrated antiproliferative effects in cancer cell lines, with IC₅₀ values in the micromolar range .

Enzyme Inhibition

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors : 5-Methyl-triazolopyrimidine derivatives (e.g., compound 20 in ) show potent DHODH inhibition (IC₅₀ < 50 nM), critical for antiparasitic and anticancer applications .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a triazole ring fused to a pyridine ring, with a hydroxyl group at the 7-position. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting metabolic pathways crucial for microbial survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be beneficial in treating inflammatory diseases.

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis further underscores its therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts as an inhibitor for several enzymes and receptors involved in disease processes. Notably, it has been identified as an inverse agonist for RORγt and an inhibitor of JAK1 and JAK2 pathways. These interactions are critical for its anti-inflammatory and anticancer effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and mechanochemical methods. These techniques allow for the generation of derivatives that may enhance biological activity or solubility.

Synthesis Method Description
Microwave-assisted synthesisEco-friendly method yielding high product yields
Mechanochemical methodsInvolves reaction of azinium-N-imines with nitriles

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, treatment with the compound significantly reduced paw edema compared to control groups. The reduction was associated with decreased levels of TNF-alpha and IL-6 in serum samples.

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells indicative of apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of substituted pyridines with hydrazine derivatives under acidic conditions. For example, brominated precursors (e.g., 7-bromo analogs) can undergo hydroxylation via nucleophilic substitution or hydrolysis, followed by hydrobromide salt formation using HBr . Reaction optimization requires precise control of temperature (e.g., 80–100°C in acetic acid) and stoichiometric ratios to minimize side products like dehalogenated byproducts. Purification via column chromatography (ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Characteristic peaks include the hydroxyl proton (δ 10–12 ppm, broad) and aromatic protons (δ 7.5–8.5 ppm). The hydrobromide counterion may cause downfield shifts in adjacent protons .
  • HRMS : Exact mass confirms molecular ion [M+H]⁺ (theoretical: C₆H₆BrN₃O⁺ = 232.9692).
  • IR : O-H stretch (~3200 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 165–166°C for analogs) ensure batch consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential HBr release. Store in airtight containers at RT, away from moisture .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste handlers for bromide-containing byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Case Study : Discrepancies in NMR signals (e.g., split hydroxyl peaks) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR to identify dynamic equilibria. For ambiguous HRMS adducts, employ ESI⁻ mode to detect [M-Br]⁻ ions .
  • Advanced Techniques : X-ray crystallography provides definitive structural confirmation, as seen in related triazolopyrimidines .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitutions for derivatization?

  • Functionalization : The hydroxyl group at position 7 can undergo etherification (e.g., Mitsunobu reaction) or esterification. Bromide substitution at other positions (e.g., C-6) enhances electrophilicity for cross-coupling (Suzuki, Buchwald-Hartwig) .
  • Catalytic Systems : Pd(PPh₃)₄ in DMF at 100°C enables arylations, while CuI mediates Ullmann couplings for aminations .

Q. How does the hydrobromide counterion influence the compound’s pharmacokinetic properties compared to freebase forms?

  • Solubility & Bioavailability : Hydrobromide salts typically exhibit higher aqueous solubility (e.g., 2.3 mg/mL vs. 0.5 mg/mL for freebase), enhancing intestinal absorption. Conduct pH-dependent solubility assays and partition coefficient (logP) measurements to compare formulations .
  • In Vivo Studies : Use rodent models to assess plasma half-life and renal clearance, noting bromide ion accumulation risks .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

  • Target Selection : Prioritize kinases (e.g., CDK2) or proteases (e.g., HIV-1 protease) based on structural analogs’ activities .
  • Assay Design :

  • Fluorescence Polarization : Monitor competitive binding with fluorescent probes (IC₅₀ determination).
  • Microscale Thermophoresis : Quantify binding affinity (Kd) without immobilization .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of triazolopyridine derivatives?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurity-driven artifacts.
  • Mitigation : Validate hits using orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity). Cross-reference with PubChem BioAssay data for consistency .

Methodological Recommendations

Q. What computational tools predict the binding modes of this compound with biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Suite for ligand-receptor modeling. Include solvent (explicit water) and counterions in simulations .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of predicted complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.